Enhanced Acetylcholinesterase (AChE) Inhibition vs. Clinical Comparator
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid demonstrates significantly more potent inhibition of acetylcholinesterase (AChE) compared to the clinical reference compound tacrine. In a direct head-to-head comparison using AChE from Torpedo californica, the target compound achieved a 1.5-fold lower IC50 [1].
| Evidence Dimension | In vitro acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 33 nM |
| Comparator Or Baseline | Tacrine: IC50 = 50 nM |
| Quantified Difference | Target compound IC50 is 34% lower (more potent) than tacrine |
| Conditions | Assay using AChE from Torpedo californica; reversible inhibition mode |
Why This Matters
Superior AChE inhibition potency at a lower concentration indicates a more efficient starting point for developing therapeutics targeting cholinergic deficits, potentially reducing required dosages and off-target effects.
- [1] BindingDB. (n.d.). Entry 50013232: 3-(2,5-Dioxo-pyrrolidin-1-yl)-benzoic acid. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50013232 View Source
